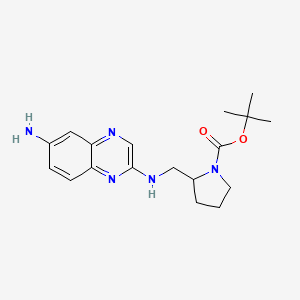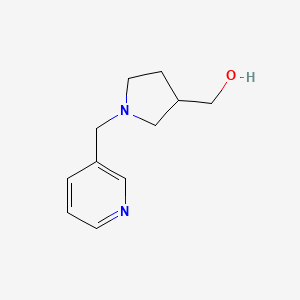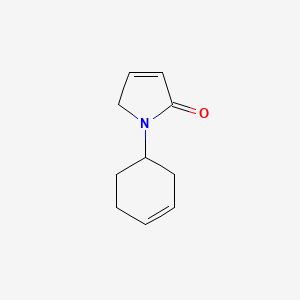
N-cyclopropyl-5-fluoropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-fluoropyrimidin-4-amine: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures (around 50°C) for approximately 25 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-fluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biological Research: It is used in the development of new drugs and in the study of enzyme inhibitors.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-5-fluoropyrimidin-4-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and the substituents attached to it. The cyclopropyl group and fluorine atom may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
- N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Comparison: N-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine ring. The presence of the cyclopropyl group and fluorine atom distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C7H8FN3 |
|---|---|
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
N-cyclopropyl-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C7H8FN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |
InChI-Schlüssel |
KWQDATWRVGQWJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC=NC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)

![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)



